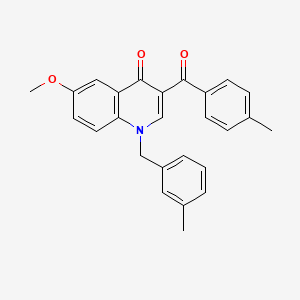
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antitumor, antiviral, and anti-inflammatory properties. In agriculture, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have insecticidal and fungicidal properties. In material science, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals.
作用机制
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood, but it has been shown to interact with various cellular targets, including DNA, enzymes, and receptors. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the activity of various receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one also has some limitations, including its low solubility in water and its potential to form aggregates in solution, which can interfere with experimental results.
未来方向
There are several future directions for research on 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, including the development of more efficient synthesis methods, the identification of its cellular targets and mechanism of action, and the evaluation of its potential applications in various fields. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one may also be used as a lead compound for the development of new drugs and functional materials.
合成方法
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized using various methods, including the Pechmann condensation reaction, the Friedlander reaction, and the Skraup reaction. The most commonly used method for synthesizing 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is the Pechmann condensation reaction, which involves the condensation of 4-methylcoumarin and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent, such as ethanol or acetic acid, and the product is obtained by recrystallization.
属性
IUPAC Name |
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-9-20(10-8-17)25(28)23-16-27(15-19-6-4-5-18(2)13-19)24-12-11-21(30-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMDBOTHRPEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

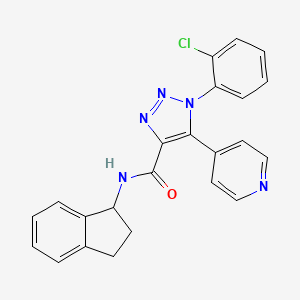
![N-Methyl-N-[2-[[2-methyl-2-(4-methylphenyl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2578358.png)
![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)

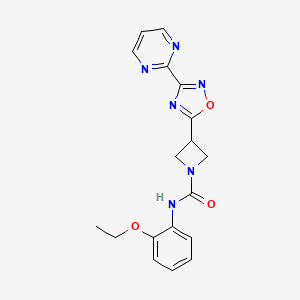
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)
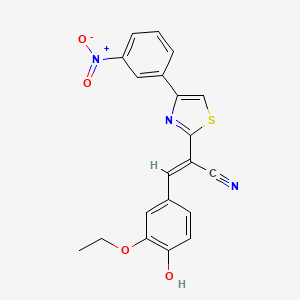
![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)
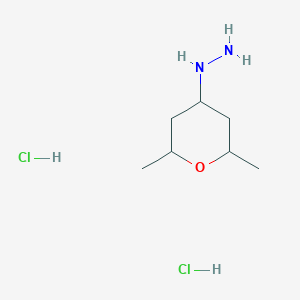

![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)